molecular formula C12H12N2O2S B5640859 1-(2,4-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(2,4-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5640859
M. Wt: 248.30 g/mol
InChI Key: XJYFURXFFISHJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions of β-alanines with urea or potassium thiocyanate to obtain 1-aryl substituted dihydro-pyrimidinediones and their 2-thio analogues. The spectral data from such syntheses, including 1H-, 13C-NMR, and IR, provide critical insights into the structure of the synthesized products (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).

Molecular Structure Analysis

The structural analysis of these compounds is often conducted using X-ray diffraction, showcasing monomeric units with distorted octahedral coordination around central metal ions. Spectroscopic techniques like UV-Vis-NIR and IR further characterize these compounds, elucidating their molecular structure and bonding arrangements (Battistuzzi, Cannio, Saladini, & Battistuzzi, 2001).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to various products depending on the reactants and conditions. For instance, alkylation of 2-thiouracils has been shown to occur exclusively at the sulfur atom, leading to compounds with virus-inhibiting properties (Novikov, Ozerov, Sim, & Buckheit, 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in various environments. Techniques like powder XRD, SEM, and TG-DTA-DSC are employed to characterize these aspects, providing insights into their stability and physical characteristics (Vyas, Pansuriya, Naliapara, & Joshi, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are studied through various chemical reactions and spectroscopic analyses. The ability of these compounds to undergo cycloaddition reactions and form stable adducts with other molecules highlights their chemical versatility and potential for synthesis of complex molecules (Noguchi, Kiriki, Ushijima, & Kajigaeshi, 1990).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-3-4-9(8(2)5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYFURXFFISHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(=O)NC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

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